molecular formula C20H20ClNO3S B2949017 (E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2034997-59-4

(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2949017
CAS No.: 2034997-59-4
M. Wt: 389.89
InChI Key: WNZVDDSTNQNFLZ-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic organic compound featuring a complex molecular architecture that offers significant potential for pharmacological and chemical research. This compound is characterized by a central 1,4-thiazepane ring—a seven-membered heterocycle containing sulfur and nitrogen—in its fully oxidized sulfone form (1,1-dioxide), which can influence its electronic properties and metabolic stability . Attached to this core structure is a prop-en-one chain in the E-configuration, linking it to a 2-chlorophenyl group. This α,β-unsaturated ketone system (chalcone-like backbone) is a recognized pharmacophore in medicinal chemistry, associated with a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The integration of a second phenyl substituent on the thiazepane ring further adds to the molecule's complexity and potential for structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or precursor for the development of novel heterocyclic compounds . Its structure makes it a valuable candidate for screening in drug discovery programs, particularly for investigating interactions with enzymes and cellular receptors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-18-9-5-4-6-16(18)10-11-20(23)22-13-12-19(26(24,25)15-14-22)17-7-2-1-3-8-17/h1-11,19H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVDDSTNQNFLZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, with the CAS number 2034997-59-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on available research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H20_{20}ClNO3_{3}S
Molecular Weight389.9 g/mol
StructureChemical Structure

The mechanism of action of this compound involves its interaction with various biological targets. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors, potentially affecting biological pathways related to inflammation and cell signaling.

Potential Targets

Research indicates that compounds similar to this compound can interact with:

  • Nitric oxide synthases (NOS)
  • p38 mitogen-activated protein kinase
    These interactions may lead to anti-inflammatory and analgesic effects.

Antimicrobial Activity

Studies have shown that thiazepan derivatives exhibit significant antimicrobial properties. The presence of the thiazepan ring in the structure of this compound may contribute to its effectiveness against various bacterial strains .

Analgesic and Anti-inflammatory Effects

Research into related compounds has demonstrated analgesic and anti-inflammatory activities. The structural features of this compound suggest it may possess similar properties. Studies involving animal models have indicated a reduction in pain response and inflammation markers upon administration .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazepan derivatives:

Case Study 1: Analgesic Activity
A study explored the analgesic effects of thiazepan derivatives in a rat model. The results indicated a significant decrease in pain response compared to control groups, suggesting that compounds like this compound could be developed as effective analgesics .

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thiazepan derivatives against a range of pathogens. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following compounds share the 1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent/R Group Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
Target Compound 2-Chlorophenyl ~436.9* Enone, sulfone, thiazepane Chlorine enhances lipophilicity; enone may act as a Michael acceptor
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one Furan-2-yl ~392.4 Enone, sulfone, furan Aromatic furan enables π-π stacking; reduced steric hindrance compared to chlorophenyl
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one 2-Fluorophenyl, hydroxyl 391.5 Hydroxyl, fluorophenyl, propanone Fluorine’s electronegativity enhances dipole interactions; hydroxyl adds H-bond donor capacity
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone 3,5-Dimethylisoxazol-4-yl 396.9 Isoxazole, methyl groups, ethanone Isoxazole improves metabolic stability; methyl groups increase steric bulk

*Molecular weight estimated based on structural similarity to analogs.

Electronic and Steric Effects

  • Chlorine vs. Fluorine’s electronegativity may strengthen dipole-dipole interactions in biological targets .
  • Enone vs. Isoxazole: The α,β-unsaturated ketone in the target compound could form covalent bonds with nucleophilic residues (e.g., cysteine thiols), whereas the isoxazole in offers metabolic stability and resistance to oxidation .
  • Hydrogen-Bonding Capacity: The sulfone group in all compounds acts as a strong H-bond acceptor, similar to the N–H···O/S interactions observed in triazole-thiocarbonohydrazide systems . The hydroxyl group in adds a donor site, improving solubility and crystal packing .

Crystallographic and Supramolecular Features

  • Hydrogen-Bonding Networks : The sulfone oxygen in the target compound likely participates in N–H···O/S interactions, analogous to the O–H···S bonds in . These interactions influence crystal packing and stability .
  • Configuration Validation: Tools like SHELXL ensure accurate determination of the (E)-configuration in the enone system, critical for comparing bioactivity across analogs .

Pharmacological Implications

  • Metabolic Stability : Isoxazole-containing likely exhibits longer half-lives than the target compound due to resistance to cytochrome P450 oxidation .
  • Solubility : The hydroxyl group in enhances aqueous solubility, whereas the chlorophenyl group in the target compound prioritizes lipophilicity for membrane penetration .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is reaction efficiency optimized?

The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting a substituted acetophenone derivative with an aldehyde in basic conditions (e.g., KOH/ethanol) at 0–50°C for 2–3 hours. Reaction efficiency is optimized by:

  • Controlling temperature to minimize side reactions (e.g., isomerization).
  • Using stoichiometric excess of the aldehyde (1.2–1.5 eq) to drive the reaction.
  • Monitoring progress via TLC or HPLC to determine endpoint .

Q. Which spectroscopic and crystallographic methods are used to confirm the E-configuration and structural integrity?

  • X-ray diffraction (XRD): Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.33 Å) and dihedral angles to confirm the E-configuration .
  • NMR: 1H^1H NMR shows coupling constants (JJ) between α,β-unsaturated protons (typically J=1216HzJ = 12–16 \, \text{Hz} for trans configuration) .
  • IR: Stretching frequencies for ketone (1680–1720 cm1^{-1}) and sulfone (1300–1350 cm1^{-1}) groups validate functional groups .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?

  • HPLC/GC-MS: Purity >95% is standard, with retention times compared to standards.
  • Elemental analysis: C, H, N, S values must align with theoretical calculations within ±0.4%.
  • Impurities (e.g., unreacted starting materials) should be <1% for in vitro assays .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are employed to predict electronic properties and validate experimental data?

  • DFT calculations: Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces.
  • UV-Vis simulations: Time-dependent DFT (TD-DFT) predicts λmax_{\text{max}} values, which are compared to experimental spectra (e.g., ethanol, 300–400 nm) .
  • Example: For a similar chalcone, experimental λmax_{\text{max}} at 348 nm matched DFT-predicted 345 nm, confirming conjugation effects .

Q. How are antimicrobial activity assays designed to evaluate this compound’s efficacy?

  • Broth microdilution (MIC): Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
  • Mechanistic studies: Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .

Q. How can discrepancies between experimental (XRD) and computational (DFT) bond parameters be resolved?

  • Periodic DFT: Incorporate crystal packing effects (e.g., PBE-D3 dispersion corrections) to reduce deviations in bond lengths (e.g., C–S bond discrepancies <0.02 Å).
  • Vibrational analysis: Compare experimental IR/Raman spectra with DFT harmonic frequencies to identify environmental influences (e.g., hydrogen bonding) .

Q. What strategies are used to improve the compound’s stability in biological matrices?

  • Crystal engineering: Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance π-π stacking and hydrogen bonding in the solid state.
  • Microencapsulation: Use PLGA nanoparticles (100–200 nm) to protect against hydrolytic degradation in physiological pH .

Methodological Tables

Table 1. Comparison of Experimental and DFT-Predicted Bond Lengths (Å) for a Related Chalcone

Bond TypeExperimental (XRD)DFT (B3LYP/6-311+G(d,p))Deviation
C=O1.2241.230+0.006
C=C (α,β)1.3321.340+0.008
C–S (sulfone)1.7651.752-0.013

Table 2. Antimicrobial Activity (MIC, µg/mL) of a Structural Analog

StrainCompoundCiprofloxacin
S. aureus12.51.56
E. coli503.12
C. albicans256.25

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